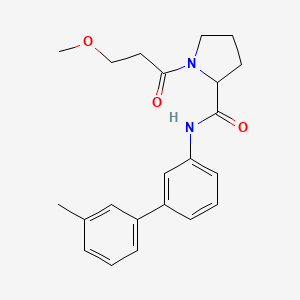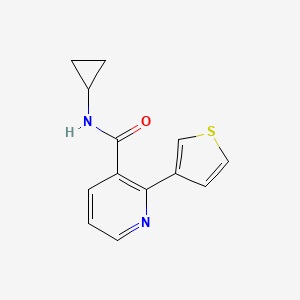![molecular formula C17H23N5 B3812464 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B3812464.png)
4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine
Übersicht
Beschreibung
4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidinamines and has shown promising results in preclinical studies.
Wirkmechanismus
4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine acts as a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6). CDK4/6 are key regulators of the cell cycle and their overexpression is often observed in cancer cells. 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine inhibits the activity of CDK4/6, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis.
Biochemical and Physiological Effects:
4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, and activate the AMPK pathway. 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine has several advantages for lab experiments. It has been extensively studied in preclinical models and has shown promising results for the treatment of various diseases. Additionally, 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine has a favorable pharmacokinetic profile, which makes it a suitable candidate for further development. However, there are also some limitations to using 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine in lab experiments. It is a novel compound, and there is limited information available on its toxicity and safety profile. Additionally, 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine is currently not available for clinical use, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine. One potential direction is to further investigate its therapeutic potential for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to evaluate its toxicity and safety profile. Another potential direction is to investigate the use of 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine, which could lead to the development of more potent and selective CDK4/6 inhibitors.
Wissenschaftliche Forschungsanwendungen
4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4,6-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5/c1-13-10-14(2)20-17(19-13)21-16-5-8-22(9-6-16)12-15-4-3-7-18-11-15/h3-4,7,10-11,16H,5-6,8-9,12H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSGRKBBFKVFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCN(CC2)CC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine](/img/structure/B3812404.png)
![1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B3812420.png)
![2-{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B3812425.png)
![N-{[1-(2,2-dimethylpropyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B3812440.png)


![N-(3,5-dimethylisoxazol-4-yl)-4-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]methyl}benzamide](/img/structure/B3812451.png)
![N-[3-(acetylamino)phenyl]-4-[(3-hydroxy-3-methylpiperidin-1-yl)methyl]benzamide](/img/structure/B3812454.png)
![N-[cyclopropyl(pyridin-2-yl)methyl]-N-methyl-2-(2,5,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B3812460.png)
![3,4-dihydro-2H-chromen-3-yl[2-(5-methyl-2-furyl)benzyl]amine](/img/structure/B3812470.png)
![N-methyl-1-(2-methyl-1H-imidazol-4-yl)-N-[(1-phenylpyrrolidin-3-yl)methyl]methanamine](/img/structure/B3812480.png)
![N-(3-ethylphenyl)-4-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B3812487.png)
![1-acetyl-4-[2-(2-ethylphenoxy)ethyl]piperazine](/img/structure/B3812495.png)